

# Benchmarking BI-1808: A Comparative Analysis in Oncology

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Review of the Investigational Anti-TNFR2 Antibody, BI-1808, Against Published Data for Select Cancers.

This guide provides a comprehensive performance comparison of BI-1808, a first-in-class anti-Tumor Necrosis Factor Receptor 2 (TNFR2) monoclonal antibody, against established and investigational therapies for Cutaneous T-Cell Lymphoma (CTCL) and advanced solid tumors. The data presented is collated from publicly available clinical trial results and scientific publications, offering a detailed overview for researchers, scientists, and drug development professionals.

### **Executive Summary**

BI-1808 is an investigational human IgG1 monoclonal antibody designed to block the interaction of TNFR2 with its ligand, TNF- $\alpha$ . This mechanism of action is intended to lead to the depletion of intratumoral regulatory T cells (Tregs) and the expansion of CD8+ T cells, thereby enhancing the body's anti-tumor immune response. Clinical trial data has shown promising single-agent activity and a favorable safety profile for BI-1808 in heavily pretreated patient populations. This guide will delve into the specifics of its performance in comparison to other therapeutic agents.

# Performance Data in Cutaneous T-Cell Lymphoma (CTCL)







The most robust data for BI-1808's efficacy comes from the ongoing Phase 1/2a clinical trial (NCT04752826), particularly in patients with relapsed or refractory CTCL, including Mycosis Fungoides (MF) and Sézary Syndrome (SS). Below is a comparative summary of BI-1808's performance against two approved targeted therapies for this indication: mogamulizumab and brentuximab vedotin.



| Metric                              | BI-1808<br>(Monotherapy)                        | Mogamulizuma<br>b                | Brentuximab<br>Vedotin                         | Physician's Choice (Methotrexate or Bexarotene) |
|-------------------------------------|-------------------------------------------------|----------------------------------|------------------------------------------------|-------------------------------------------------|
| Trial                               | NCT04752826<br>(Phase 2a)                       | MAVORIC<br>(Phase 3)[1]          | ALCANZA<br>(Phase 3)[2][3]                     | ALCANZA<br>(Phase 3)[2][3]                      |
| Patient<br>Population               | Relapsed/Refract<br>ory CTCL                    | Relapsed/Refract<br>ory MF/SS    | CD30-<br>Expressing<br>MF/pcALCL               | CD30-<br>Expressing<br>MF/pcALCL                |
| Objective<br>Response Rate<br>(ORR) | 46% (6/13<br>evaluable<br>patients)             | 28%[1][4]                        | 56.3%                                          | 12.5%[3]                                        |
| Complete<br>Response (CR)           | 1/13 (Sézary<br>Syndrome<br>patient)            | Not explicitly stated in summary | 17.2%[2]                                       | 1.6%[2]                                         |
| Partial Response<br>(PR)            | 5/13 (4 MF, 1<br>SS)                            | Not explicitly stated in summary | Not explicitly stated in summary               | Not explicitly stated in summary                |
| Disease Control<br>Rate (DCR)       | 92% (12/13<br>evaluable<br>patients)            | Not explicitly stated in summary | Not explicitly stated in summary               | Not explicitly stated in summary                |
| Progression-Free<br>Survival (PFS)  | Not yet reported                                | 7.7 months[4]                    | 16.7 months[2][5]                              | 3.5 months[2][5]                                |
| Key Adverse<br>Events (Grade<br>≥3) | No Grade 3 or<br>higher related<br>AEs reported | Not detailed in summary          | Peripheral Neuropathy (Grade 3: 6 patients)[2] | Not detailed in summary                         |

### **Performance Data in Advanced Solid Tumors**

BI-1808 is also being evaluated in patients with various advanced solid malignancies who have progressed on standard therapies. The data is still emerging, but early results show single-



agent activity. Below is a summary of available data for BI-1808 and other third-line treatment options for advanced solid tumors. It is important to note that these are not head-to-head comparisons and patient populations may vary across trials.

| Metric                              | BI-1808<br>(Monotherapy)                             | Pembrolizumab<br>(Monotherapy)                                         | Regorafenib                                                       | Trifluridine/Tipir<br>acil (FTD/TPI)             |
|-------------------------------------|------------------------------------------------------|------------------------------------------------------------------------|-------------------------------------------------------------------|--------------------------------------------------|
| Trial                               | NCT04752826<br>(Phase 1/2a)                          | KEYNOTE-028 & KEYNOTE-158 (Pooled Analysis) [6]                        | CORRECT &<br>CONCUR                                               | RECOURSE                                         |
| Patient<br>Population               | Advanced Solid Malignancies (heavily pretreated)     | Extensive-Stage<br>Small Cell Lung<br>Cancer (3rd line<br>or later)[6] | Metastatic Colorectal Cancer (mCRC) (3rd line)[7][8]              | Metastatic Colorectal Cancer (mCRC) (3rd line)   |
| Objective<br>Response Rate<br>(ORR) | 1 iPR out of 20 evaluable patients (metastatic GIST) | 19%[6]                                                                 | ~1%<br>(monotherapy)                                              | ~1.6%<br>(monotherapy)                           |
| Disease Control<br>Rate (DCR)       | 6 patients with Stable Disease (SD)                  | 37% (ORR + SD)                                                         | Not explicitly<br>stated in<br>summary                            | Not explicitly<br>stated in<br>summary           |
| Overall Survival<br>(OS)            | Not yet reported                                     | Median: 7.7<br>months[6]                                               | Median: 6.4 - 8.8<br>months[7][9]                                 | Median: 7.1<br>months[10]                        |
| Progression-Free<br>Survival (PFS)  | Not yet reported                                     | Median: 2.0<br>months[6]                                               | Median: 1.9 - 3.2<br>months[7]                                    | Median: 2.0<br>months                            |
| Key Adverse<br>Events (Grade<br>≥3) | No Grade 3/4 related AEs reported in monotherapy arm | Not detailed in summary                                                | Hand-foot skin<br>reaction, fatigue,<br>diarrhea,<br>hypertension | Neutropenia,<br>nausea,<br>vomiting,<br>diarrhea |



# Experimental Protocols BI-1808 Phase 1/2a Clinical Trial (NCT04752826)

This is a multicenter, open-label, first-in-human study evaluating the safety, tolerability, and preliminary efficacy of BI-1808 as a single agent and in combination with pembrolizumab in patients with advanced malignancies who have progressed on standard therapy.[11][12]

- Phase 1 (Dose Escalation): To determine the recommended Phase 2 dose (RP2D) of BI-1808 as a monotherapy and in combination with pembrolizumab.[11][13]
- Phase 2a (Dose Expansion): To assess the anti-tumor activity of BI-1808 at the RP2D in specific cohorts, including CTCL and various solid tumors.[13]
- Key Inclusion Criteria: Patients with histologically confirmed advanced malignancies who are intolerant of, refuse, or are not eligible for standard anticancer therapy, and have at least one measurable lesion.[11]
- Key Exclusion Criteria: Active CNS metastases, prior treatment with a TNFR2 agonist, and receipt of chemotherapy or immunotherapy within 4 weeks of the first dose of BI-1808.[11]
- Primary Endpoints: Incidence of dose-limiting toxicities (DLTs) and treatment-emergent adverse events (TEAEs).
- Secondary Endpoints: Objective response rate (ORR), duration of response (DOR), disease control rate (DCR), and progression-free survival (PFS).

# Signaling Pathways and Mechanisms of Action BI-1808 Signaling Pathway

BI-1808 targets TNFR2, which is highly expressed on regulatory T cells (Tregs) within the tumor microenvironment. By blocking the binding of TNF-α to TNFR2, BI-1808 is designed to deplete these immunosuppressive Tregs and promote the expansion and activation of cytotoxic CD8+ T cells, leading to an enhanced anti-tumor immune response.





Click to download full resolution via product page

Caption: Mechanism of action of BI-1808 in the tumor microenvironment.

## **Mogamulizumab Signaling Pathway**

Mogamulizumab is a monoclonal antibody that targets C-C chemokine receptor 4 (CCR4), a receptor expressed on the surface of malignant T cells in certain lymphomas. By binding to CCR4, mogamulizumab is thought to induce antibody-dependent cell-mediated cytotoxicity (ADCC), leading to the destruction of tumor cells.[14][15][16][17]





Click to download full resolution via product page

Caption: Mechanism of action of Mogamulizumab leading to ADCC.

### **Brentuximab Vedotin Experimental Workflow**

Brentuximab vedotin is an antibody-drug conjugate (ADC) that targets the CD30 protein, which is often found on the surface of lymphoma cells. The antibody component delivers a potent cytotoxic agent, monomethyl auristatin E (MMAE), directly to the cancer cells.[18][19][20][21]





Click to download full resolution via product page

Caption: Experimental workflow of Brentuximab Vedotin.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. cancernetwork.com [cancernetwork.com]
- 2. Randomized phase 3 ALCANZA study of brentuximab vedotin vs physician's choice in cutaneous T-cell lymphoma: final data PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Results of the phase III ALCANZA trial brentuximab vedotin found to be superior compared to methotrexate or bexarotene in patients with R/R CD30+ Cutaneous T-Cell Lymphoma [lymphomahub.com]
- 4. tandfonline.com [tandfonline.com]
- 5. The ASCO Post [ascopost.com]



- 6. Pembrolizumab as Third-Line Option for Extensive-Stage SCLC The ASCO Post [ascopost.com]
- 7. Efficacy and safety of regorafenib in the treatment of metastatic colorectal cancer: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. Regorafenib therapy as a third-line treatment for metastatic colorectal cancer: A single center long term experience PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of Trifluridine/Tipiracil-Containing Combinations in Colorectal Cancer and Other Advanced Solid Tumors: A Systematic Review PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. hra.nhs.uk [hra.nhs.uk]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
- 15. assaygenie.com [assaygenie.com]
- 16. What is the mechanism of Mogamulizumab-KPKC? [synapse.patsnap.com]
- 17. Mogamulizumab NCI [dctd.cancer.gov]
- 18. researchgate.net [researchgate.net]
- 19. Brentuximab vedotin PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Benchmarking BI-1808: A Comparative Analysis in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664460#benchmarking-os-1808-performance-against-published-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com